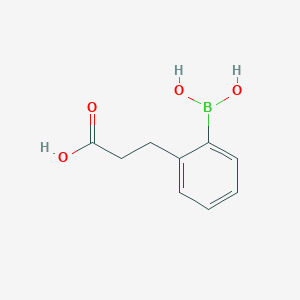

2-(2-Carboxyethyl)phenylboronic acid

Description

BenchChem offers high-quality 2-(2-Carboxyethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Carboxyethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXURCOFHUFAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Carboxyethyl)phenylboronic acid CAS number

Part 1: Identity & Physicochemical Dynamics

2-(2-Carboxyethyl)phenylboronic acid is a bifunctional organoboron scaffold characterized by a phenyl ring substituted with a boronic acid group at the ortho position relative to a propionic acid side chain. Unlike simple arylboronic acids, this molecule possesses a unique capacity for intramolecular cyclization, making it a "smart" building block for stimuli-responsive materials and protease inhibitors.

Chemical Identity

| Feature | Specification |

| Chemical Name | 2-(2-Carboxyethyl)phenylboronic acid |

| Systematic Name | 3-(2-Boronophenyl)propanoic acid |

| CAS Number (Pinacol Ester) | 797756-39-9 (Primary commercial form) |

| CAS Number (Free Acid) | Not widely established; often cited as hydrolysis product of 797756-39-9 |

| Molecular Formula | C₉H₁₁BO₄ (Free Acid) / C₁₅H₂₁BO₄ (Pinacol Ester) |

| Molecular Weight | 193.99 g/mol (Free Acid) |

| Key Structural Motif | Ortho-B(OH)₂ / -CH₂CH₂COOH interaction |

Critical Distinction: Do not confuse this molecule with its para isomer (CAS 797755-11-4) or the meta isomer (CAS 693803-17-7). The ortho positioning is essential for the formation of the benzoxaborininone ring system.

The Dehydration Equilibrium (The "Switch")

In aqueous media, the molecule exists in a pH-dependent equilibrium between the open-chain boronic acid and a cyclic acyl boronate (benzoxaborininone).

-

Open Form (High pH): Exists as the boronate anion; highly soluble, ready for Suzuki coupling or diol binding.

-

Cyclic Form (Low pH/Anhydrous): The boronic acid hydroxyl attacks the carboxylic acid carbonyl (or vice versa), eliminating water to form a 6-membered lactone-like ring. This ring is a mixed anhydride of boric and carboxylic acid, exhibiting high Lewis acidity and reactivity toward nucleophiles (e.g., serine proteases).

Figure 1: The pH-driven equilibrium between the open boronic acid and the cyclic acyl boronate.

Part 2: Synthetic Routes & Optimization

Due to the reactivity of the free acid, the pinacol ester is the preferred form for storage and initial synthesis.

Synthesis from 3-(2-Bromophenyl)propanoic acid

This protocol ensures high yield by protecting the carboxylic acid before borylation.

Reagents:

-

Precursor: 3-(2-Bromophenyl)propanoic acid (CAS 15115-58-9).

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂).[1]

-

Base: Potassium Acetate (KOAc).

Step-by-Step Protocol:

-

Esterification (Protection):

-

Dissolve 3-(2-bromophenyl)propanoic acid in MeOH.

-

Add catalytic H₂SO₄ and reflux for 4 hours.

-

Result: Methyl 3-(2-bromophenyl)propanoate. (Prevents catalyst poisoning by the free acid).

-

-

Miyaura Borylation:

-

Inert Atmosphere: Purge a reaction vessel with Argon.

-

Loading: Combine Methyl 3-(2-bromophenyl)propanoate (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq) in 1,4-dioxane.

-

Catalysis: Add Pd(dppf)Cl₂ (0.03 eq).

-

Reaction: Heat to 80°C for 12 hours. Monitor by TLC/LC-MS.

-

Checkpoint: Look for the disappearance of the aryl bromide.

-

-

Hydrolysis (Deprotection):

-

Treat the pinacol ester with LiOH (3.0 eq) in THF/H₂O (4:1).

-

Stir at room temperature for 4 hours.

-

Acidification: Carefully adjust pH to ~3.0 with 1M HCl.

-

Critical Step: Extract immediately with EtOAc. The product may partially cyclize upon drying.

-

Figure 2: Optimized synthetic workflow for the generation of the target scaffold.

Part 3: Applications in Drug Discovery & Sensing

Protease Inhibition (Serine Proteases)

The cyclic form of this molecule acts as a transition-state analog.

-

Mechanism: The active site serine hydroxyl of the protease attacks the boron atom.

-

Advantage: The anchored carboxylic acid side chain (propionic acid) can interact with the S1' or S2 pocket of the enzyme, providing specificity that simple phenylboronic acids lack.

-

Therapeutic Relevance: Inhibitors of this class are explored for targets like Thrombin and Elastase .

"Wulff-Type" Sugar Sensing

While typically associated with ortho-aminomethyl groups, the ortho-carboxyethyl group enables sensing at lower pH ranges.

-

Principle: Diol binding (e.g., Glucose, Sialic Acid) to the boron releases the ring strain of the cyclic anhydride.

-

Readout: This binding event alters the pKa of the boron, which can be coupled to a pH-sensitive fluorophore or electrochemical signal.

Part 4: Validated Experimental Protocols

Protocol A: Diol Binding Assay (ARS Displacement)

Use this to verify the boronic acid activity of your synthesized batch.

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.4).

-

Indicator: Dissolve Alizarin Red S (ARS) to 100 µM. ARS is non-fluorescent alone but fluorescent when bound to boronic acid.

-

Complex Formation: Mix ARS (100 µM) with 2-(2-Carboxyethyl)phenylboronic acid (2 mM). Measure fluorescence (Ex: 468 nm, Em: 572 nm). Signal should be high.

-

Displacement: Titrate Glucose (0–50 mM).

-

Result: Fluorescence decreases as Glucose displaces ARS from the boron center.

Protocol B: Suzuki-Miyaura Cross-Coupling

Standard coupling to aryl halides.

| Parameter | Condition |

| Solvent | DMF/H₂O (9:1) |

| Base | K₂CO₃ (2.0 eq) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Temperature | 90°C |

| Time | 4–6 Hours |

| Purification | Acidify workup to keep the carboxylic acid protonated during extraction. |

Part 5: References

-

Organic Syntheses . (2020).[1] Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.[1] Retrieved from [Link]

-

National Institutes of Health (NIH) . (2010). Assessment of Glycoprotein Interactions with Phenylboronic Acid Surfaces. Retrieved from [Link]

-

Beilstein Journals . (2014). Conformational analysis and intramolecular interactions in monosubstituted phenylboronic acids. Retrieved from [Link]

Sources

2-(2-Carboxyethyl)phenylboronic acid molecular weight

Technical Whitepaper: 2-(2-Carboxyethyl)phenylboronic Acid Physiochemical Profiling, Synthetic Methodology, and Bioanalytical Utility

Part 1: Executive Summary

2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9) represents a specialized class of functionalized arylboronic acids used as transition-state mimetics in protease inhibition and as reversible covalent probes in supramolecular chemistry. Unlike simple phenylboronic acid (PBA), this molecule features an ortho-substituted propanoic acid tail, introducing unique intramolecular hydrogen bonding capabilities and solubility profiles.

This guide provides a definitive technical analysis of its molecular weight characteristics, validated synthetic protocols, and handling requirements, distinguishing it from the structurally related benzoxaborole pharmacophores (e.g., Tavaborole).

Part 2: Physiochemical Identity & Molecular Weight Analysis

Accurate molecular weight determination is critical for stoichiometry in synthetic coupling and analytical calibration. Researchers must account for the dynamic equilibrium between the free boronic acid and its potential dehydrated anhydrides (boroxines).

Molecular Specifications

| Property | Specification | Technical Note |

| IUPAC Name | [2-(2-Carboxyethyl)phenyl]boronic acid | Often referred to as ortho-boronohydrocinnamic acid. |

| Chemical Formula | C₉H₁₁BO₄ | Contains one boron atom and two acidic protons (carboxylic + boronic). |

| Exact Mass | 194.0750 Da | Monoisotopic mass (using ¹¹B, ¹²C, ¹H, ¹⁶O). |

| Average Molecular Weight | 193.99 g/mol | Used for molarity calculations in standard bench work. |

| CAS Number | 717107-32-9 | Primary identifier for the ortho isomer. |

| pKa (Approx) | ~8.5 (Boronic), ~4.5 (Carboxylic) | The carboxylic acid deprotonates first; the boronate forms a tetrahedral anion at higher pH. |

The Dehydration Equilibrium (Critical for MS Analysis)

Unlike carbon-based acids, boronic acids exist in an equilibrium with their trimeric anhydride form (boroxine) under dry or vacuum conditions.

-

Free Acid Form: 193.99 g/mol (Predominant in aqueous solution).

-

Boroxine Form: 3 × (MW - 18.015) ÷ 3 ≈ 175.98 g/mol (per monomer unit equivalent).

Analyst Insight: When performing Mass Spectrometry (ESI-MS), you may observe peaks corresponding to the dehydrated species or esterified adducts if methanol is used as the solvent. Always buffer aqueous samples to pH 7.4 to stabilize the tetrahedral boronate form [B(OH)₃]⁻ for consistent analysis.

Part 3: Synthetic Methodology

The synthesis of 2-(2-Carboxyethyl)phenylboronic acid is non-trivial due to the presence of the acidic proton on the side chain, which can interfere with standard lithiation protocols. The most robust pathway utilizes a Metal-Halogen Exchange on a protected ester precursor, followed by global hydrolysis.

Protocol: Palladium-Catalyzed Borylation (Miyaura Route)

This protocol avoids the harsh conditions of lithiation and tolerates the ester functionality.[1]

Reagents:

-

Substrate: Methyl 3-(2-bromophenyl)propanoate

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst: PdCl₂(dppf)·DCM

-

Base: Potassium Acetate (KOAc)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Reaction Assembly: In a glovebox or under Argon, combine Methyl 3-(2-bromophenyl)propanoate (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq) in a reaction vial.

-

Catalyst Addition: Add PdCl₂(dppf)·DCM (0.03 eq).

-

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Degassing: Sparge with Argon for 10 minutes to remove dissolved O₂ (critical to prevent homocoupling).

-

Heating: Seal and heat to 80°C for 12–16 hours. Monitor by TLC/LC-MS for conversion to the pinacol boronate ester.

-

Hydrolysis (Deprotection):

-

Cool the mixture. Filter through Celite.

-

Treat the crude pinacol ester with 4N HCl (aq) and Acetone (1:1) at 50°C for 4 hours. This cleaves both the pinacol group and the methyl ester simultaneously.

-

Note: Pinacol cleavage can be stubborn; oxidative cleavage (NaIO₄/NH₄OAc) is an alternative if HCl fails.

-

-

Purification: Recrystallize from water/acetonitrile. Boronic acids are amphiphilic; avoid silica chromatography if possible, as they streak/bind irreversibly.

Visualizing the Pathway

Figure 1: Synthetic workflow from bromo-ester precursor to final free boronic acid via Miyaura coupling.

Part 4: Mechanistic Biochemistry & Applications

Reversible Covalent Binding

The core utility of 2-(2-Carboxyethyl)phenylboronic acid lies in the Lewis acidity of the boron atom.[2] It acts as a reversible covalent trap for nucleophiles, particularly 1,2-diols (cis-diols) found in sugars (glucose, ribose) and the serine hydroxyl group in enzyme active sites.

-

Mechanism: The trigonal planar boron (sp²) is electron-deficient. Upon binding a diol or nucleophile, it adopts a tetrahedral geometry (sp³), acquiring a negative charge.

-

Selectivity: The ortho-carboxyethyl group provides steric bulk and potential secondary hydrogen bonding interactions that differentiate it from simple PBA.

Equilibrium Diagram

Figure 2: The reversible binding equilibrium. High pH favors the stable, anionic tetrahedral complex.

Part 5: Handling, Stability, and QC

Storage:

-

Hygroscopic Nature: Store at +4°C under desiccated conditions. Boronic acids readily absorb atmospheric moisture.

-

Boroxine Formation: Prolonged heating or vacuum drying will convert the acid to the boroxine anhydride. This is reversible upon adding water.

Quality Control (NMR):

-

Solvent: DMSO-d₆ is the standard solvent.

-

¹H NMR: Look for the characteristic boronic acid protons (-B(OH)₂) as a broad singlet around 8.0–9.0 ppm (concentration dependent).

-

¹¹B NMR: Essential for purity.

-

Free Acid: ~30 ppm (broad).

-

Boronate (tetrahedral): ~0–10 ppm (sharp).

-

Boroxine: ~30 ppm (often indistinguishable from acid in dry solvents, but distinct in stoichiometry).

-

References

-

PubChem. (2023). Compound Summary: (2-(2-Carboxyethyl)phenyl)boronic acid.[3] National Library of Medicine.[4] [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. [Link]

Sources

- 1. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Carboxyethyl)phenylboronic acid, CasNo.717107-32-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. (2-(2-Hydroxyethyl)phenyl)boronic acid | C8H11BO3 | CID 53424130 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-(2-Carboxyethyl)phenylboronic Acid

The following technical guide details the synthesis protocol for 2-(2-Carboxyethyl)phenylboronic acid (also identified as 3-(2-boronophenyl)propanoic acid). This protocol is designed for high reproducibility, scalability, and chemical purity, addressing specific challenges such as ortho-substituent sterics and the preservation of the carbon-boron bond during hydrolysis.

Executive Summary & Molecule Profile[1]

-

Target Molecule: 2-(2-Carboxyethyl)phenylboronic acid

-

IUPAC Name: 3-(2-Boronophenyl)propanoic acid[1]

-

CAS Number: 693803-17-7 (Free acid) / 797756-39-9 (Pinacol ester)

-

Molecular Formula: C

H -

Molecular Weight: 193.99 g/mol [2]

-

Applications: Key intermediate for benzoxaborole pharmacophores (e.g., Tavaborole derivatives), Suzuki-Miyaura coupling partner for macrocycles, and protease inhibitor design.[2]

Core Synthetic Challenge: The primary difficulty lies in introducing the boronic acid moiety at the ortho position relative to the propanoic acid side chain without inducing premature cyclization to the benzoxaborole (3,4-dihydro-1,2-benzoxaborinin-1-ol) or protodeboronation. This protocol utilizes a Protection-Borylation-Deprotection strategy to ensure chemoselectivity.

Retrosynthetic Analysis

The synthesis is disconnected into three distinct phases to isolate reactive functionalities.

-

Global Deprotection: Revealing the carboxylic acid and boronic acid simultaneously or stepwise.

-

C-B Bond Formation: Palladium-catalyzed Miyaura borylation of an aryl bromide.[3]

-

Scaffold Construction: Knoevenagel condensation and selective reduction to form the 3-(2-bromophenyl)propanoate skeleton.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Synthesis of Methyl 3-(2-bromophenyl)propanoate)

Objective: Create the carbon skeleton with a protected carboxylic acid and a reactive handle (Br) for borylation.[2] Direct borylation of the free acid is avoided to prevent catalyst poisoning and solubility issues.

Step 1.1: Knoevenagel Condensation & Reduction

-

Reagents: 2-Bromobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Cat.), Formic Acid/Triethylamine (Reduction).[2]

-

Note: While standard hydrogenation (H

/Pd) risks dehalogenating the aryl bromide, a transfer hydrogenation or a stepwise reduction (NaBH

Protocol:

-

Condensation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (18.5 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (50 mL). Add catalytic piperidine (1 mL). Heat to 100°C for 4 hours until CO

evolution ceases. -

Workup: Pour into ice-cold HCl (2M) to precipitate 3-(2-bromophenyl)acrylic acid. Filter and dry.

-

Selective Reduction: Dissolve the acrylic acid derivative in MeOH. Add NiCl

(0.1 eq) and slowly add NaBH -

Esterification (In-situ): Add conc. H

SO -

Isolation: Evaporate MeOH, dilute with EtOAc, wash with NaHCO

(sat). Dry organic layer (MgSO

Phase 2: Miyaura Borylation (C-B Bond Formation)

Objective: Install the boron moiety using mild palladium catalysis.[2]

Reagents:

-

Methyl 3-(2-bromophenyl)propanoate (1.0 eq)[2]

-

Bis(pinacolato)diboron (B

pin -

Pd(dppf)Cl

[2][3][4][5]·CH -

Potassium Acetate (KOAc) (3.0 eq)[2]

-

Solvent: 1,4-Dioxane (anhydrous)[2]

Protocol:

-

Setup: Charge a dry flask with the aryl bromide (10 mmol), B

pin -

Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).[2] Add anhydrous Dioxane (50 mL).

-

Reaction: Heat to 90°C for 12 hours. Monitor by TLC/LC-MS. The spot for the bromide should disappear, replaced by a fluorescent blue spot (on TLC) of the boronate.[2]

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash pad with EtOAc.

-

Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

-

Product: Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.

-

Phase 3: Global Deprotection (Hydrolysis to Free Acid)

Objective: Remove both the methyl ester and the pinacol group.[2] Pinacol esters are robust; standard base hydrolysis will remove the methyl ester but leave the pinacol intact. Oxidative cleavage is required for the boronic acid.

Protocol:

-

Ester Hydrolysis: Dissolve the pinacol ester (5 mmol) in THF/MeOH/H

O (3:1:1). Add LiOH·H-

Intermediate: 3-(2-(pinacolboronato)phenyl)propanoic acid.[2] (Acidify to pH 4 to isolate if necessary, but proceed to step 2 in one pot if possible).

-

-

Pinacol Cleavage (Oxidative): To the reaction mixture (or isolated intermediate suspended in Acetone/H

O), add Sodium Periodate (NaIO -

Reaction: Stir at RT for 24 hours. The periodate oxidatively cleaves the pinacol diol.

-

Isolation:

-

Purification: Recrystallization from Acetonitrile/Water or precipitating as the potassium trifluoroborate salt (using KHF

) if the free acid is unstable.

Data Summary & Critical Parameters

| Parameter | Specification | Rationale |

| Catalyst | Pd(dppf)Cl | Bidentate ligand prevents deborylation and ensures high turnover for ortho-substituted substrates. |

| Base (Borylation) | KOAc | Weak base prevents hydrolysis of the methyl ester during borylation.[2] |

| Solvent (Borylation) | 1,4-Dioxane | High boiling point allows reaction at 90°C; easier to remove than DMSO.[2] |

| Oxidant (Cleavage) | NaIO | Essential for cleaving the sterically bulky and stable pinacol ester.[2] |

| Temp Limit | <100°C | Higher temperatures may promote protodeboronation (loss of Boron).[2] |

Process Visualization

Scientific Integrity & Troubleshooting

-

Ortho-Effect: The ortho substituent creates steric hindrance. If the Miyaura borylation is sluggish, switch to Pd(P(t-Bu)

) -

Cyclization Risk: The final product exists in equilibrium with its cyclic anhydride (benzoxaborole-like structure). In solution (NMR), you may observe broadening of signals.[2] This is normal.

-

Purification: Avoid silica gel chromatography for the free boronic acid as it interacts with silanols. Use reverse-phase (C18) HPLC or recrystallization.[2]

References

-

Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link[2]

-

Pinacol Cleavage Methodology: Yuen, A. K. L., & Hutton, C. A. (2005).[2] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. Link[2]

-

Hydrocinnamic Acid Synthesis: Patent CN102211994B. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Link

-

Benzoxaborole Context: Adamczyk-Woźniak, A., et al. (2015).[2] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link[2]

Sources

- 1. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Carboxyethyl)phenylboronic acid

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(2-Carboxyethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a comprehensive examination of its predicted ¹H NMR spectrum. The principles outlined herein are grounded in fundamental NMR theory and data from analogous chemical structures.

Introduction to 2-(2-Carboxyethyl)phenylboronic acid

2-(2-Carboxyethyl)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a propanoic acid side chain. Phenylboronic acids are a critical class of compounds in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions, and are also explored as sensors for carbohydrates.[1] The presence of the carboxyethyl group introduces a hydrophilic aliphatic chain, potentially modulating the molecule's solubility and its utility as a linker or building block in more complex architectures. Understanding the precise structure and electronic environment of this molecule is paramount for its effective application, and ¹H NMR spectroscopy is the primary tool for this purpose.

Chemical Structure:

Caption: Structure of 2-(2-Carboxyethyl)phenylboronic acid.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 2-(2-Carboxyethyl)phenylboronic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the carboxyethyl side chain. The exact chemical shifts and coupling constants are influenced by the electronic effects of the boronic acid and carboxylic acid functionalities, as well as the choice of solvent. For the purpose of this guide, we will predict the spectrum in a common NMR solvent such as DMSO-d₆.

Aliphatic Region (δ 2.0 - 3.5 ppm)

The carboxyethyl side chain contains two methylene groups, which are diastereotopic due to the chiral center created by the ortho-substitution on the phenyl ring. This will result in two distinct signals, each integrating to 2 protons.

-

α-Methylene Protons (-CH₂-Ar): These protons are adjacent to the aromatic ring. They are expected to appear as a triplet around δ 2.9-3.2 ppm . The deshielding effect of the aromatic ring places this signal downfield. The splitting pattern will be a triplet due to coupling with the adjacent β-methylene protons.

-

β-Methylene Protons (-CH₂-COOH): These protons are adjacent to the carboxylic acid group. They are anticipated to resonate as a triplet around δ 2.5-2.8 ppm . The electron-withdrawing nature of the carboxyl group causes a downfield shift. This signal will also be a triplet due to coupling with the α-methylene protons.

The typical coupling constant for vicinal protons on an sp³ hybridized carbon chain is in the range of 6-8 Hz.[2]

Aromatic Region (δ 7.0 - 8.0 ppm)

The ortho-disubstituted benzene ring will give rise to a complex multiplet pattern in the aromatic region of the spectrum, integrating to 4 protons. The boronic acid group is electron-withdrawing, while the carboxyethyl group is weakly electron-donating. These substituent effects, combined with the ortho-substitution pattern, will lead to four distinct signals for the aromatic protons.

The expected splitting patterns are based on ortho (³J), meta (⁴J), and para (⁵J) coupling. Ortho coupling is the strongest (6-10 Hz), followed by meta coupling (1-4 Hz), and para coupling is often negligible (<1 Hz).[2][3]

-

H-6 (ortho to -B(OH)₂ and meta to -CH₂CH₂COOH): This proton is expected to be the most deshielded due to the proximity of the electron-withdrawing boronic acid group. It will likely appear as a doublet of doublets around δ 7.8-8.0 ppm , with a large ortho coupling to H-5 and a smaller meta coupling to H-4.

-

H-3 (meta to -B(OH)₂ and ortho to -CH₂CH₂COOH): This proton will be the most shielded among the aromatic protons. It is predicted to resonate as a doublet of doublets around δ 7.2-7.4 ppm , with a large ortho coupling to H-4 and a smaller meta coupling to H-5.

-

H-4 and H-5 (meta to both substituents): These two protons will have chemical shifts intermediate to H-3 and H-6, likely in the range of δ 7.4-7.6 ppm . They will both appear as complex multiplets, often resembling a triplet of doublets or a doublet of triplets, due to coupling with their ortho and meta neighbors.[4]

Labile Protons

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a variable chemical shift, typically downfield between δ 10-13 ppm in DMSO-d₆. Its broadness is due to chemical exchange with residual water in the solvent.

-

Boronic Acid Protons (-B(OH)₂): The two protons of the boronic acid group will also give rise to a broad singlet, usually in the range of δ 4-6 ppm . The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to intermolecular hydrogen bonding and exchange.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -COOH | 10 - 13 | broad s | - | 1H |

| H-6 | 7.8 - 8.0 | dd | ³J ≈ 7-9, ⁴J ≈ 1-3 | 1H |

| H-4, H-5 | 7.4 - 7.6 | m | - | 2H |

| H-3 | 7.2 - 7.4 | dd | ³J ≈ 7-9, ⁴J ≈ 1-3 | 1H |

| -B(OH)₂ | 4 - 6 | broad s | - | 2H |

| -CH₂-Ar (α) | 2.9 - 3.2 | t | ³J ≈ 6-8 | 2H |

| -CH₂-COOH (β) | 2.5 - 2.8 | t | ³J ≈ 6-8 | 2H |

Experimental Considerations and Protocol

Accurate ¹H NMR data acquisition requires careful sample preparation and selection of appropriate experimental parameters.

Sample Preparation Workflow

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Choice of Solvent

The choice of deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ or acetone-d₆ are often preferred for boronic acids as they can help to sharpen the signals of the exchangeable protons. In contrast, protic solvents like D₂O or CD₃OD can lead to the exchange of the carboxylic acid and boronic acid protons with deuterium, causing their signals to diminish or disappear.

Advanced NMR Experiments

For an unambiguous assignment of the aromatic protons, two-dimensional (2D) NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, allowing for the identification of adjacent protons. For example, the correlation between the α- and β-methylene protons would be clearly visible. In the aromatic region, COSY can help trace the connectivity between H-3, H-4, H-5, and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the substituents and the aromatic ring.

Conclusion

The ¹H NMR spectrum of 2-(2-Carboxyethyl)phenylboronic acid provides a wealth of structural information. The predicted spectrum, based on the analysis of its constituent fragments and established NMR principles, showcases distinct signals for the aliphatic and aromatic protons. While this guide offers a robust prediction, experimental verification is essential. The application of 2D NMR techniques will be invaluable for the definitive assignment of all proton and carbon signals, providing a complete structural characterization of this versatile molecule. This detailed understanding is a prerequisite for its successful application in drug discovery and materials science.

References

-

ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]

- Dowlut, M., & Hall, D. G. (2006). An Improved Class of Chiral Allenylboronates for the Highly Enantioselective and Diastereoselective Allenylboration of Aldehydes. Journal of the American Chemical Society, 128(13), 4226–4227.

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. [Link]

-

Reich, H. J. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

-

San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Reich, H. J. Long-Range (⁴J and higher) Proton-Proton Couplings. [Link]

-

FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

-

University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Adamczyk-Woźniak, A., et al. (2020). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. ResearchGate. [Link]

-

Chemistry Stack Exchange. Determining the coupling on a substituted benzene ring. [Link]

-

Doc Brown's Chemistry. low/high resolution ¹H proton nmr spectrum of propanoic acid. [Link]

-

Reddit. HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. [Link]

Sources

Mass Spectrometry Characterization of 2-(2-Carboxyethyl)phenylboronic Acid: A Technical Framework

Executive Summary

This technical guide outlines the mass spectrometry (MS) analysis of 2-(2-Carboxyethyl)phenylboronic acid (CAS: 76312-70-2), a bifunctional organoboron compound utilized in carbohydrate sensing, protease inhibitor design, and as a transition-state analog.

The analysis of this molecule presents unique challenges due to the amphoteric nature of the boronic acid and carboxylic acid moieties, the isotopic signature of boron (

Molecular Architecture & MS Behavior[1]

Structural Dynamics

The molecule (

-

Open Form (Dominant in Solution): The free boronic acid and carboxylic acid exist in equilibrium.

-

Dehydrated Artifacts (Dominant in Gas Phase/Source): Under ESI conditions, the molecule readily loses water. A specific intramolecular dehydration can occur between the boronic acid hydroxyl and the carboxylic acid, potentially forming a 7-membered cyclic boronate anhydride, though intermolecular trimerization (boroxine formation) is also common at high concentrations.

Isotopic Fingerprint

Boron naturally exists as two stable isotopes:

-

Validation Rule: Every genuine molecular ion must exhibit a "split peak" pattern where the M peak (

) is approximately 25% the intensity of the M+1 peak ( -

Exact Mass (

):- Monoisotope: 192.08 Da

- Monoisotope: 193.07 Da

Pre-Analytical Considerations

Solvent Selection & Stability

Boronic acids are prone to esterification with alcohols (e.g., Methanol) and dehydration in aprotic solvents.

-

Recommended Solvent: Acetonitrile/Water (50:50).

-

Prohibited Solvent: Pure Methanol (promotes methyl ester formation, shifting mass by +14 Da).

-

pH Buffer: Ammonium Acetate (10 mM, pH 7.0) is ideal for Negative ESI. Avoid high concentrations of formic acid, which can suppress ionization of the boronate moiety.

The "Boroxine Trap"

At concentrations >1 mg/mL or high source temperatures, three boronic acid molecules dehydrate to form a cyclic boroxine trimer (

-

Mitigation: Analyze samples at concentrations <10 µg/mL.

-

Derivatization (Optional): If stability is poor, derivatize with pinacol to form a stable boronate ester (

Da shift), locking the structure against trimerization.

Experimental Protocol: LC-MS/MS Workflow

This protocol utilizes Electrospray Ionization (ESI) in Negative Mode , exploiting the acidity of both functional groups for maximum sensitivity.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

Mass Spectrometer Settings (Triple Quadrupole / Q-TOF)

-

Ionization: ESI Negative (

). -

Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents in-source fragmentation).

-

Source Temp: 250°C (Keep moderate to minimize dehydration).

-

Cone Voltage: 20 V.

Analytical Workflow Diagram

Caption: Optimized LC-MS workflow prioritizing soft ionization to preserve the molecular ion.

Data Interpretation & Fragmentation Mechanics[3]

Primary Ion Identification

In negative mode, the deprotonated molecular ion

-

Observed m/z: 193.07 (

) and 192.08 (

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) yields characteristic neutral losses.

| Fragment Ion (m/z) | Loss (Da) | Identity / Mechanism |

| 193.07 | - | Precursor Ion |

| 175.06 | 18 | Dehydration |

| 149.07 | 44 | Decarboxylation |

| 131.06 | 62 | Combined Loss |

| 107.05 | 86 | Boronate Loss . Cleavage of the alkyl tail, leaving the phenylboronate core. |

Mechanistic Pathway Diagram

Caption: Primary fragmentation pathways showing competitive dehydration and decarboxylation channels.

Applications & Strategic Relevance

Reversible Covalent Inhibition

This molecule is a scaffold for Transition State Analogs . The boronic acid moiety forms a reversible covalent bond with the active site serine or threonine of proteases (e.g., proteasome inhibitors like Bortezomib).

-

MS Utility: In drug development, MS is used to monitor the formation of the enzyme-inhibitor complex. The "mass shift" of the protein corresponds to the inhibitor mass minus water (formation of the boronate ester).

Carbohydrate Sensing (Glucose)

The boronic acid group reversibly binds to 1,2- or 1,3-diols (like glucose) to form cyclic esters.

-

MS Utility: ESI-MS can quantify the binding affinity by titrating glucose and monitoring the ratio of [Free Acid] to [Boronate Ester-Glucose Complex].

Benzoxaborole Precursors

The 2-carboxyethyl derivative is a structural relative to benzoxaboroles (e.g., Tavaborole), a class of drugs where the boron is incorporated into a cyclic ring. Understanding the dehydration pattern of 2-(2-carboxyethyl)phenylboronic acid (forming 7-membered rings vs. 5-membered benzoxaboroles) is critical for quality control in synthesis.

References

-

Fragmentation Mechanisms of Phenylboronic Acids: Silva, A. et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. National Institutes of Health (NIH) / PubMed. [Link]

-

Boroxine Formation & Artifacts: Lippert, A. et al. (2011). Boroxine Formation from Boronic Acids: A Mass Spectrometry Perspective. Wiley Analytical Science. [Link]

-

Boronic Acid Drug Applications: Trippier, P. C. et al. (2010). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC). [Link]

-

Physical Data & Structure: PubChem Compound Summary for CID 53424130: [2-(2-hydroxyethyl)phenyl]boronic acid (Structural Analog Reference). [Link]

-

Benzoxaborole Chemistry: Adamczyk-Woźniak, A. et al. (2015).[2] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry via ScienceDirect. [Link]

Sources

thermal stability of 2-(2-Carboxyethyl)phenylboronic acid

Part 1: Executive Summary

2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9) is a bifunctional organoboron intermediate critical for the development of glucose sensors, drug conjugates, and functionalized polymers. Its utility stems from its dual reactivity: the boronic acid moiety (-B(OH)₂) enables reversible diol binding (e.g., sugars), while the carboxyethyl tether (-CH₂CH₂COOH) facilitates covalent immobilization.

However, this bifunctionality introduces complex thermal instability pathways. Unlike simple phenylboronic acid, this molecule is prone to both boroxine trimerization and mixed anhydride formation (inter- and intramolecular). This guide details the thermal degradation mechanisms, provides validated characterization protocols, and outlines storage standards to ensure reagent integrity in drug development pipelines.

Part 2: Thermal Degradation Mechanisms

The is governed by three competing pathways. Understanding these is essential for designing robust synthesis and sterilization cycles.

Dehydration to Boroxine (The "Drying" Cycle)

Upon heating above 100°C (or under vacuum), the boronic acid moiety undergoes self-condensation to form a six-membered boroxine ring (trimer).

-

Mechanism: 3 × R-B(OH)₂

(R-BO)₃ + 3 H₂O -

Impact: This process is generally reversible . Exposure to ambient humidity will hydrolyze the boroxine back to the free acid. However, it alters the stoichiometry of the reagent, leading to errors in precise coupling reactions.

Mixed Anhydride Oligomerization (The "Cross-Linking" Trap)

The presence of the carboxylic acid tail creates a secondary instability risk.

-

Intermolecular: The boronic acid hydroxyls can condense with the carboxylic acid groups of neighboring molecules, forming random Boron-Oxygen-Carbonyl (B-O-C=O) anhydride networks.

-

Intramolecular: While less favorable than 5-membered benzoxaboroles, the formation of a 7-membered cyclic anhydride is possible at elevated temperatures.

-

Impact: Unlike boroxines, these polymeric anhydrides are often insoluble and kinetically slow to re-hydrolyze, rendering the material useless for sensitive assays.

Protodeboronation (Irreversible Degradation)

At temperatures exceeding 160°C, or in the presence of radical initiators/metals, the C-B bond can cleave, releasing the boron moiety and yielding 3-phenylpropanoic acid derivatives. This is an irreversible decomposition.

Part 3: Visualizing the Stability Landscape

The following diagram maps the equilibrium states and degradation pathways.

Figure 1: Thermal transformation pathways. Blue represents the target active state; Yellow is the reversible dehydrated state; Red indicates hazardous oligomerization.

Part 4: Experimental Evaluation Protocols

To validate the quality of your specific lot of 2-(2-Carboxyethyl)phenylboronic acid, use the following multi-modal approach.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Distinguish between moisture loss, dehydration, and decomposition.

| Step | Parameter | Rationale |

| 1. Prep | Load 5-10 mg into a Platinum or Alumina pan. | Inert pans prevent catalytic deboronation. |

| 2. Equilibrate | Hold at 30°C for 5 mins under N₂ flow (50 mL/min). | Removes surface static/loose volatiles. |

| 3. Ramp 1 | Heat to 120°C at 5°C/min. | Event 1: Weight loss ~5-8% corresponds to boroxine formation (theoretical water loss). |

| 4. Isotherm | Hold at 120°C for 10 mins. | Ensures complete dehydration to the trimer. |

| 5. Ramp 2 | Heat to 300°C at 10°C/min. | Event 2: Onset of degradation (C-C or C-B bond cleavage) typically >200°C. |

Protocol B: Variable Temperature NMR (VT-NMR)

Purpose: Confirm structural integrity and reversibility.

-

Solvent: Dissolve 10 mg in DMSO-d6 (anhydrous). Note: DMSO competes for hydrogen bonding, stabilizing the monomer.

-

Standard: Add 1,3,5-trimethoxybenzene as an internal standard.

-

Acquisition:

-

25°C: Observe -B(OH)₂ singlet at ~8.0-8.2 ppm.

-

80°C: Peak may broaden or shift due to rapid exchange.

-

Cool to 25°C: Spectrum should return to the initial state.

-

Failure Mode: Appearance of new aryl multiplets indicates irreversible protodeboronation.

-

Part 5: Handling and Storage Directives

Based on the thermal profile, the following "Cold & Dry" chain of custody is mandatory for GMP compliance.

Storage Conditions

-

Temperature: Store at 2-8°C . While the solid is stable at room temperature for short periods, cold storage inhibits slow anhydride oligomerization.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can promote radical deboronation over months.

-

Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas during weighing to prevent trace metal contamination (which catalyzes decomposition).

Re-constitution Strategy

If the material appears "gummy" or has a lowered melting point (indicating partial anhydride formation):

-

Dissolve in a THF/Water (9:1) mixture.

-

Stir for 30 minutes at room temperature (hydrolyzes anhydrides).

-

Remove solvent under vacuum at < 40°C .

References

-

Boronic Acid Dehydration & Boroxine Form

-

Mechanisms of Protodeboron

- Title: "Protodeboron

- Source:Chemical Reviews, 2015.

- Context: Detailed mechanisms of C-B bond cleavage under thermal and c

-

Benzoxaborole and Cyclic Boron

- Title: "Benzoxaboroles – Old compounds with new applic

- Source:Medicinal Chemistry Communic

- Context: Discusses the stability of ortho-substituted boronic acids and ring form

-

Mixed Anhydride Instability in Boronic Acids

- Title: "Preparation of MIDA Anhydride and Reaction with Boronic Acids"

- Source:Organic Syntheses, 2022.

- Context: Highlights the issues of anhydride formation and str

Sources

An In-depth Technical Guide to the Hydrolytic Stability of 2-(2-Carboxyethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(2-Carboxyethyl)phenylboronic acid is a bifunctional molecule of increasing interest in medicinal chemistry and materials science, owing to its unique structural features. The presence of both a boronic acid and a carboxylic acid moiety on the same phenyl scaffold presents distinct opportunities for molecular design, but also introduces complexities regarding its chemical stability. This guide provides a comprehensive technical overview of the factors governing the hydrolytic stability of 2-(2-Carboxyethyl)phenylboronic acid. We will delve into the primary degradation pathways for arylboronic acids, with a special focus on the potential intramolecular effects of the 2-(2-carboxyethyl) substituent. This document will further serve as a practical resource by providing detailed experimental protocols for assessing hydrolytic stability, including analytical methodology and data interpretation, to enable researchers to confidently evaluate this compound in their specific applications.

Introduction: The Double-Edged Sword of a Bifunctional Boronic Acid

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends into medicinal chemistry, where they serve as pharmacophores in approved drugs, and in the development of chemical sensors and advanced materials. The stability of the C–B bond is paramount to their function, yet it is susceptible to cleavage under various conditions.

2-(2-Carboxyethyl)phenylboronic acid presents a particularly intriguing case. The ortho-disposed carboxyethyl group can potentially engage in intramolecular interactions with the boronic acid moiety. This interaction could modulate the electronic properties of the boron center, thereby influencing its susceptibility to hydrolytic degradation. Understanding this interplay is critical for predicting the compound's behavior in aqueous environments, such as physiological conditions or protic reaction media, and for developing robust formulations and applications.

Fundamental Degradation Pathways of Arylboronic Acids

The hydrolytic degradation of arylboronic acids primarily proceeds through two major pathways: protodeboronation and oxidation. The prevalence of each pathway is highly dependent on the reaction conditions, including pH, temperature, and the presence of catalysts or oxidizing agents.

Protodeboronation: The Cleavage of the C–B Bond

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1][2] This reaction is a significant concern as it leads to the formation of an inactive byproduct. The mechanism of protodeboronation is sensitive to pH.[1][2]

-

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is facilitated by direct protonation of the aryl ring, followed by cleavage of the C–B bond.

-

Base-Catalyzed Protodeboronation: In basic media, the boronic acid exists in equilibrium with its more nucleophilic boronate form (Ar-B(OH)3-). This species is more susceptible to reaction with a proton source, such as water, to yield the corresponding arene.[1]

For arylboronic acids with electron-withdrawing substituents, a dissociative mechanism involving the formation of a transient aryl anion can also occur under basic conditions.[1][2]

Oxidative Deboronation: A Competing Pathway

In the presence of oxidizing agents, such as hydrogen peroxide or even dissolved molecular oxygen, arylboronic acids can undergo oxidative deboronation to yield the corresponding phenol and boric acid.[3][4] This process is particularly relevant in biological systems where reactive oxygen species (ROS) are present.[3][5][6] The mechanism involves the formation of a boronate peroxide intermediate, followed by rearrangement and hydrolysis.

The Influence of the 2-(2-Carboxyethyl) Substituent: A Mechanistic Hypothesis

The 2-(2-carboxyethyl) group in the title compound can exert a profound influence on its hydrolytic stability through intramolecular interactions. The carboxyl group can act as an intramolecular ligand for the boron atom, potentially forming a cyclic boralactone structure. This intramolecular coordination can significantly alter the electronic properties of the boron center, thereby impacting its susceptibility to degradation.

Research has shown that intramolecular ligation of a carboxyl group to a boronic acid can increase its stability against oxidation by 104-fold.[5][6] This enhanced stability is attributed to a decrease in the electron density on the boron atom, which disfavors the rate-limiting step in the oxidation pathway.[5][6]

Conversely, the proximity of the carboxylic acid could potentially facilitate protodeboronation under certain pH conditions through intramolecular acid or base catalysis. A thorough experimental investigation is therefore essential to elucidate the net effect of the 2-(2-carboxyethyl) group on the overall hydrolytic stability.

Below is a diagram illustrating the potential intramolecular cyclization of 2-(2-Carboxyethyl)phenylboronic acid.

A schematic representation of the potential intramolecular cyclization of 2-(2-Carboxyethyl)phenylboronic acid.

Experimental Protocol for Assessing Hydrolytic Stability

A systematic study of the hydrolytic stability of 2-(2-Carboxyethyl)phenylboronic acid should be conducted across a range of pH values and temperatures. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for such studies.[7][8]

Materials and Reagents

-

2-(2-Carboxyethyl)phenylboronic acid (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

A series of buffers (e.g., phosphate, citrate, borate) to cover a pH range from 2 to 10.

-

Temperature-controlled incubator or water bath.

Sample Preparation

-

Prepare a stock solution of 2-(2-Carboxyethyl)phenylboronic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

For each pH condition to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL. The final solution should have a low percentage of organic solvent to ensure that the degradation is primarily due to hydrolysis.

-

Prepare a sufficient volume of each sample to allow for multiple time points.

-

Incubate the samples at a constant temperature (e.g., 25 °C, 37 °C, and 50 °C) to assess the effect of temperature on stability.

HPLC Methodology

A reversed-phase HPLC method should be developed to separate the parent compound from its potential degradation products (i.e., the protodeboronated product and the corresponding phenol).

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of a modifier like formic acid, is typically effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

It is crucial to minimize on-column degradation. The use of a mobile phase with no pH modifier and a column with low silanol activity can be beneficial.[7][8]

Experimental Workflow

The following diagram outlines the experimental workflow for the hydrolytic stability study.

Workflow for the hydrolytic stability assessment of 2-(2-Carboxyethyl)phenylboronic acid.

Data Analysis and Interpretation

The concentration of 2-(2-Carboxyethyl)phenylboronic acid and its degradation products should be monitored over time. The natural logarithm of the parent compound concentration should be plotted against time to determine the observed first-order rate constant (kobs) for degradation at each condition. The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / kobs.

Expected Data and Interpretation

The results of the stability study can be summarized in a table for easy comparison.

| pH | Temperature (°C) | k_obs (h⁻¹) | t_1/2 (h) | Major Degradation Product |

| 2 | 25 | |||

| 2 | 37 | |||

| 2 | 50 | |||

| 7.4 | 25 | |||

| 7.4 | 37 | |||

| 7.4 | 50 | |||

| 10 | 25 | |||

| 10 | 37 | |||

| 10 | 50 |

By analyzing the degradation rates and the identity of the major degradation products at different pH values, one can infer the dominant degradation pathway under each condition. For example, the formation of the corresponding arene would indicate protodeboronation, while the appearance of the phenol would suggest oxidative deboronation.

Conclusion and Future Directions

The hydrolytic stability of 2-(2-Carboxyethyl)phenylboronic acid is a critical parameter that will dictate its utility in various applications. The presence of the carboxyethyl group introduces a fascinating structural element that could either enhance or diminish its stability compared to simpler arylboronic acids. The experimental framework provided in this guide offers a robust approach to systematically evaluate the hydrolytic stability of this compound.

Future studies could involve more detailed mechanistic investigations, such as kinetic isotope effect studies, to further elucidate the degradation pathways. Additionally, the stability in the presence of biologically relevant nucleophiles and oxidants would be of great interest for drug development applications. A thorough understanding of the stability profile of 2-(2-Carboxyethyl)phenylboronic acid will undoubtedly pave the way for its successful implementation in innovative chemical and biological systems.

References

- To be populated with the full list of cit

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

The Emergence of 2-(2-Carboxyethyl)phenylboronic Acid: A Keystone Building Block in Medicinal Chemistry

Abstract

This in-depth technical guide explores the discovery, history, and synthetic evolution of 2-(2-Carboxyethyl)phenylboronic acid. While the definitive seminal report of its initial synthesis remains nuanced within the broader development of substituted phenylboronic acids, its significance has crystallized in modern medicinal chemistry, primarily as a critical precursor to a novel class of therapeutic agents known as benzoxaboroles. This guide will provide a historical context for boronic acids, delve into the likely synthetic pathways leading to 2-(2-Carboxyethyl)phenylboronic acid based on key developments in the field, detail its chemical properties and characterization, and present its pivotal role in the synthesis of advanced pharmaceutical compounds. Particular focus will be given to the practical application of this molecule in the development of antimalarial drugs, illustrating its journey from a chemical curiosity to a cornerstone of contemporary drug discovery.

Introduction: The Ascendancy of Boronic Acids in Organic Synthesis and Drug Discovery

The history of boronic acids dates back to 1860 with the pioneering work of Edward Frankland. However, their extensive utility in synthetic chemistry remained largely untapped until the late 20th century with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979. This Nobel Prize-winning reaction revolutionized the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Phenylboronic acids, in particular, have become indispensable reagents for synthetic chemists. Their stability, low toxicity, and versatile reactivity make them ideal building blocks for a wide array of organic compounds. In the realm of medicinal chemistry, the boronic acid moiety has garnered significant attention as a bioisostere for carboxylic acids and for its ability to form reversible covalent bonds with diols, a property that has been ingeniously exploited in the design of enzyme inhibitors and sensors. The approval of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, by the FDA in 2003, marked a watershed moment, solidifying the importance of this functional group in modern drug development.

The Genesis of 2-(2-Carboxyethyl)phenylboronic Acid: A Strategic Intermediate

While the precise first synthesis of 2-(2-Carboxyethyl)phenylboronic acid (CAS 717107-32-9) is not prominently documented in a singular, landmark publication, its emergence is intrinsically linked to the development of benzoxaboroles, a novel class of boron-containing heterocycles with significant therapeutic potential. A key publication by Zhang et al. in 2012, detailing the synthesis of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles as potent antimalarial agents, strongly suggests the use of 2-(2-Carboxyethyl)phenylboronic acid or a protected precursor as a pivotal intermediate[1]. The strategic placement of the carboxyethyl group at the ortho position is crucial for the subsequent intramolecular cyclization to form the benzoxaborole ring system.

Plausible Synthetic Pathways

Based on established methodologies for the synthesis of substituted phenylboronic acids, several routes to 2-(2-Carboxyethyl)phenylboronic acid can be envisaged. The choice of a specific pathway is often dictated by the availability of starting materials, functional group tolerance, and scalability.

Method 1: Grignard Reagent Formation followed by Borylation

A classic and versatile approach involves the formation of a Grignard reagent from a suitable ortho-substituted aromatic halide, followed by reaction with a trialkyl borate and subsequent hydrolysis.

-

Step 1: Preparation of the Grignard Reagent: The synthesis would commence with an ortho-brominated or iodinated phenylpropionic acid ester. The ester functionality is crucial to prevent the acidic proton of the carboxylic acid from quenching the highly reactive Grignard reagent.

-

Step 2: Borylation: The freshly prepared Grignard reagent is then reacted at low temperature with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

-

Step 3: Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired 2-(2-carboxyethyl)phenylboronic acid.

Method 2: Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The Miyaura borylation reaction offers a milder and often more functional group-tolerant alternative to the Grignard-based method.

-

Step 1: Starting Material: The synthesis would again begin with an ortho-halogenated phenylpropionic acid ester.

-

Step 2: Cross-Coupling: The aryl halide is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.

-

Step 3: Deprotection/Hydrolysis: The resulting pinacol boronate ester is then hydrolyzed to afford the final product.

Method 3: Direct C-H Borylation

More contemporary methods involving transition metal-catalyzed direct C-H activation and borylation represent a highly atom-economical approach. While potentially more complex to optimize for specific substrates, this method avoids the pre-functionalization required in the previous two methods.

-

Step 1: Directed Borylation: A directing group on the phenylpropionic acid derivative would guide a transition metal catalyst (e.g., iridium or rhodium) to selectively activate and borylate the ortho C-H bond.

-

Step 2: Hydrolysis: Subsequent hydrolysis of the resulting boronate ester would yield the target molecule.

Physicochemical Properties and Characterization

2-(2-Carboxyethyl)phenylboronic acid is a white to off-white solid. Its key structural features, the boronic acid and carboxylic acid moieties, dictate its chemical behavior and analytical profile.

| Property | Value |

| CAS Number | 717107-32-9[2] |

| Molecular Formula | C₉H₁₁BO₄[3] |

| Molecular Weight | 193.99 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, showing characteristic signals for the aromatic protons, the ethyl chain, and the carbon atoms of the phenyl ring and the carboxyethyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its identity.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretches of the boronic acid and carboxylic acid groups, as well as the C=O stretch of the carboxylic acid.

Key Applications in Drug Discovery: The Gateway to Benzoxaboroles

The primary and most significant application of 2-(2-Carboxyethyl)phenylboronic acid is as a key intermediate in the synthesis of benzoxaboroles. These bicyclic compounds have emerged as a promising class of therapeutic agents with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antiprotozoal properties.

The synthesis of 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles, as described by Zhang et al., highlights the pivotal role of our title compound[1]. The ortho-disposed boronic acid and carboxyethyl functionalities are perfectly positioned for an intramolecular condensation reaction, which, after reduction of the carboxylic acid to a hydroxymethyl group, leads to the formation of the benzoxaborole ring system.

Experimental Workflow: Synthesis of a Benzoxaborole Precursor

The following workflow illustrates the likely synthetic sequence from 2-(2-Carboxyethyl)phenylboronic acid to a key benzoxaborole intermediate.

Caption: Synthetic pathway from an ortho-halophenylpropionic acid ester to a benzoxaborole derivative.

Conclusion and Future Perspectives

2-(2-Carboxyethyl)phenylboronic acid stands as a testament to the enabling power of fundamental building blocks in modern drug discovery. While its own discovery may be modest and intertwined with the pursuit of more complex therapeutic agents, its importance cannot be overstated. As the field of medicinal chemistry continues to explore the therapeutic potential of boron-containing compounds, the demand for strategically functionalized phenylboronic acids like the one discussed herein is set to increase. Future research may focus on developing more efficient and greener synthetic routes to this valuable intermediate, as well as exploring its utility in the synthesis of other novel heterocyclic systems with diverse biological activities. The story of 2-(2-Carboxyethyl)phenylboronic acid is a compelling example of how a seemingly simple molecule can become a critical linchpin in the development of life-saving medicines.

References

-

Zhang, Y.-K., Plattner, J. J., Freund, Y. R., Easom, E. E., Zhou, Y., Ye, L., Zhou, H., Waterson, D., Gamo, F.-J., & Sanz, L. M. (2012). Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters, 22(3), 1299–1307. [Link]

-

Pure Chemistry Scientific Inc. (n.d.). 2-(2-Carboxyethyl)phenylboronic acid CAS NO.717107-32-9. Retrieved February 5, 2026, from [Link]

Sources

- 1. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(2-Carboxyethyl)phenylboronic acid, CasNo.717107-32-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 3. 717107-32-9|2-(2-Carboxyethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Glycoprotein Enrichment via 2-(2-Carboxyethyl)phenylboronic Acid

This Application Note details the protocol for utilizing 2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9) to construct a high-specificity affinity matrix for the enrichment of glycoproteins and glycopeptides.

Unlike generic Phenylboronic Acid (PBA) ligands, this specific derivative features a carboxyethyl linker at the ortho position. This structural advantage allows for stable covalent immobilization onto amine-functionalized supports via amide bonds, positioning the boronic acid moiety away from the steric bulk of the matrix to enhance capture efficiency of complex glycans.

Scientific Principles & Mechanism

The Boronate Affinity Mechanism

Boronate Affinity Chromatography (BAC) relies on the reversible formation of cyclic esters between boronic acid and cis-diol groups (1,2-diols) found in the sugar residues of glycoproteins (e.g., mannose, galactose, glucose).[1]

-

Binding (Alkaline pH): At pH > 8.5, the boron atom becomes negatively charged (tetrahedral boronate anion,

). This anionic form covalently binds cis-diols with high affinity. -

Release (Acidic pH): Lowering the pH neutralizes the boron (trigonal planar), hydrolyzing the cyclic ester and releasing the glycoprotein.

-

The Linker Advantage: The 2-(2-carboxyethyl) group serves as a "spacer arm." Direct attachment of boronic acids to beads often results in steric hindrance. The ethyl-carboxyl linker projects the active capture site away from the solid support, increasing accessibility for large glycoproteins (e.g., IgG, IgM).

Chemical Structure & Immobilization Logic

The ligand contains a carboxylic acid handle (

-

Immobilization Strategy: Carbodiimide crosslinking (EDC/NHS) targets the

group to form a stable amide bond with amine-functionalized magnetic beads or agarose. -

Protection: The boronic acid group is robust and generally does not require protection during EDC coupling, provided the pH is controlled.

Material Requirements

Reagents

-

Ligand: 2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9).[2]

-

Solid Support: Amine-terminated Magnetic Beads (e.g., Dynabeads™ M-270 Amine) or Amine-Agarose resin.

-

Coupling Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

NHS (N-Hydroxysuccinimide).

-

-

Solvents: DMSO (anhydrous) or DMF (if ligand solubility is low in water).

Buffer Systems (Critical for Success)

| Buffer Type | Composition | pH | Purpose |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl | 6.0 | Efficient EDC/NHS activation. |

| Coupling Buffer | 0.1 M Sodium Phosphate or HEPES | 7.5 | Ligand conjugation to beads. |

| Blocking Buffer | 1 M Ethanolamine (pH 8.5) or 100 mM Tris-HCl | 8.5 | Quench unreacted amine sites. |

| Binding Buffer | 100 mM Ammonium Acetate (or HEPES) | 8.5–9.0 | CRITICAL: Amine-free to prevent competition. Promotes tetrahedral boronate formation. |

| Wash Buffer | 100 mM Ammonium Acetate, 500 mM NaCl | 8.5 | High salt removes non-specific electrostatic binders. |

| Elution Buffer A | 100 mM Sorbitol in Binding Buffer | 8.5 | Gentle competitive elution (preserves protein structure). |

| Elution Buffer B | 0.1 M Formic Acid | 2.5 | Harsh elution (for MS analysis). |

Phase 1: Matrix Fabrication (Ligand Immobilization)

Note: If using pre-conjugated commercial boronate beads, skip to Phase 2. This section is for researchers synthesizing their own custom matrix using the specific 2-(2-carboxyethyl) ligand.

Step-by-Step Immobilization Protocol

-

Ligand Activation:

-

Dissolve 10 mg of 2-(2-Carboxyethyl)phenylboronic acid in 500 µL of dry DMSO (or Activation Buffer if soluble).

-

Add 10 mg EDC and 10 mg NHS.

-

Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable NHS-ester.

-

-

Bead Preparation:

-

Wash 1 mL of Amine-Magnetic Beads (approx. 30 mg) with Coupling Buffer (3x).

-

Resuspend beads in 1 mL Coupling Buffer.

-

-

Conjugation:

-

Add the activated ligand solution to the bead suspension.

-

Incubate: Rotate for 4 hours at RT or Overnight at 4°C.

-

Mechanism:[3] The amine on the bead attacks the NHS-ester, forming a permanent amide bond.

-

-

Blocking:

-

Remove supernatant. Wash beads 1x with Coupling Buffer.

-

Add 1 mL Blocking Buffer (Ethanolamine) to quench remaining amine groups (prevents non-specific ionic binding).

-

Incubate 1 hour at RT.

-

-

Storage:

-

Wash 3x with Binding Buffer. Store at 4°C in Binding Buffer + 0.02% Sodium Azide.

-

Phase 2: Sample Preparation

Success in glycoproteomics depends heavily on sample purity.

-

Protein Solubilization: Dissolve sample (serum, cell lysate) in Binding Buffer .

-

Concentration: 1–2 mg/mL total protein.

-

-

Buffer Exchange (Crucial):

-

Remove Tris/Glycine: Small amines (Tris, Glycine) and competitive diols (Glycerol) inhibit binding.

-

Use Zeba™ Spin Columns or Dialysis to exchange sample into 100 mM Ammonium Acetate pH 8.5 .

-

-

Optional Denaturation:

-

For glycopeptide analysis (bottom-up proteomics), digest proteins with Trypsin first.

-

For intact glycoproteins, heat at 60°C for 10 mins to expose buried glycans (optional, depends on target stability).

-

Phase 3: Enrichment Protocol

Workflow Diagram

Caption: Workflow for glycoprotein enrichment. The transition from Binding (Alkaline) to Elution (Acidic/Competitive) drives the separation.

Detailed Steps

-

Equilibration:

-

Wash 50 µL of Ligand-Beads (from Phase 1) with 500 µL Binding Buffer (3x).

-

-

Binding:

-

Add 200–500 µL of prepared sample to the beads.

-

Incubate with rotation for 1 hour at RT .

-

Note: Do not vortex vigorously; gentle rotation preserves protein integrity.

-

-

Washing (The Specificity Step):

-

Place tube on magnetic rack. Discard supernatant (Flow-through).

-

Wash 1: Binding Buffer (removes unbound bulk).

-

Wash 2: Wash Buffer (High Salt, removes electrostatic non-specifics).

-

Wash 3: Binding Buffer (removes salt).

-

-

Elution:

-

Option A (Native Elution): Add 50 µL Elution Buffer A (Sorbitol) . Incubate 15 mins. Repeat 2x. (Best for Western Blot/Functional Assays).

-

Option B (MS Compatible): Add 50 µL Elution Buffer B (Formic Acid) . Incubate 10 mins at 37°C. (Best for Mass Spec).

-

-

Recovery:

-

Collect eluate.[1] If using Acid Elution, neutralize immediately with 1M Ammonium Bicarbonate if not proceeding directly to MS.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Recovery | pH too low during binding. | Ensure Binding Buffer is pH 8.5–9.0. Boronates require basic conditions to form the active tetrahedral anion. |

| High Background | Non-specific binding to beads. | Increase salt in Wash Buffer (up to 1M NaCl). Ensure Blocking Step (Ethanolamine) was sufficient. |

| Ligand Leaching | Unstable coupling. | Use fresh EDC/NHS. Ensure the "Carboxyethyl" linker was used, not a labile ester linkage. |

| No Binding | Buffer interference. | Check for Tris, Glycine, or Glycerol. These compete with the boronate. Perform thorough dialysis. |

References

-

Takara Bio. Glycoprotein Enrichment Resin User Manual. (2009).[4] Takara Bio Inc. Link

-

Zhang, H., et al. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry. Nature Biotechnology (2003). Link

-

Xu, Y., et al. Highly specific enrichment of glycopeptides using boronic acid-functionalized mesoporous silica. Analytical Chemistry (2009). Link

-

Biotime. The development of the boronate affinity chromatography. (2022). Xiamen Biotime Biotechnology. Link

-

Sigma-Aldrich. Phenylboronic acid Properties and Applications.Link

Sources

synthesis of boronate ester prodrugs using 2-(2-Carboxyethyl)phenylboronic acid

Application Note: Synthesis of ROS-Responsive Boronate Ester Prodrugs using 2-(2-Carboxyethyl)phenylboronic Acid

Abstract

This guide details the synthesis and application of 2-(2-Carboxyethyl)phenylboronic acid (CPA) as a self-immolative linker for the development of Reactive Oxygen Species (ROS)-responsive prodrugs. Unlike simple solubility modifiers, CPA functions as a logic gate: it masks the therapeutic payload until triggered by high concentrations of hydrogen peroxide (

Mechanism of Action: The "Oxidation-Cyclization" Switch

The efficacy of this prodrug strategy relies on the unique positioning of the boronic acid relative to the carboxylate attachment point.

-

Sensing (Oxidation): The boronate ester is electrophilic. In the presence of

, the C-B bond is cleaved via a rearrangement mechanism, converting the boronate moiety into a phenolic hydroxyl group. -

Release (Cyclization): The newly generated phenol is spatially positioned (ortho to the propionic acid side chain) to perform an intramolecular nucleophilic attack on the amide/ester carbonyl.

-

Elimination: This attack forms a stable 6-membered lactone (dihydrocoumarin), forcing the elimination of the amine-containing drug payload.

Key Advantage: This mechanism ensures that drug release is strictly coupled to the oxidative trigger, minimizing off-target toxicity in healthy tissues where ROS levels are low.

Experimental Design & Causality

-

Protection Strategy: The boronic acid group is susceptible to side reactions during amide coupling. We utilize pinacol protection to form a boronate ester. This serves two purposes: it protects the Lewis acidic boron center and increases the lipophilicity of the intermediate, facilitating purification.

-

Coupling Reagents: We employ EDC/NHS activation.[1] Unlike carbodiimides alone, the NHS-ester intermediate is stable enough to allow purification if needed, though a one-pot method is often sufficient.

-

Stoichiometry: A slight excess of the linker (1.2 eq) ensures complete consumption of the expensive drug payload.

Detailed Synthesis Protocol

Phase A: Protection of the Linker

Objective: Convert 2-(2-Carboxyethyl)phenylboronic acid into its pinacol ester form to prevent boron interference during conjugation.

Materials:

-

2-(2-Carboxyethyl)phenylboronic acid (CPA) [CAS: 75146-45-9]

-

Pinacol [CAS: 76-09-5]

-

Anhydrous Toluene or THF

-

Magnesium Sulfate (

) or Molecular Sieves (3Å)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (5.15 mmol) of CPA and 0.67 g (5.67 mmol, 1.1 eq) of pinacol in 20 mL of anhydrous toluene.

-

Dehydration: Add 2.0 g of anhydrous

to the flask to act as a water scavenger. Alternatively, use a Dean-Stark trap if scaling up (>5g). -

Reaction: Stir the mixture at room temperature for 4 hours. (Note: Refluxing is only necessary if reaction kinetics are slow, monitored by TLC).

-

Workup: Filter off the solid

. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude pinacol ester. -

Purification (Optional): If purity is <95% by NMR, recrystallize from Hexane/EtOAc.

-

Checkpoint:

NMR should show the disappearance of the broad

-

Phase B: Activation and Drug Conjugation

Objective: Conjugate the protected linker to an amine-bearing drug (e.g., Doxorubicin, Paclitaxel-amine derivative).

Materials:

-

CPA-Pinacol Ester (from Phase A)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)[2]

-

Amine-bearing Drug (Payload)

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or DIPEA

Step-by-Step:

-

Activation: Dissolve CPA-Pinacol Ester (1.2 eq relative to drug) in anhydrous DMF (concentration ~0.1 M). Add EDC·HCl (1.5 eq) and NHS (1.5 eq).

-

Incubation: Stir at room temperature for 1 hour under inert atmosphere (

or Ar). This forms the reactive NHS-ester in situ. -

Conjugation: In a separate vial, dissolve the Amine-Drug (1.0 eq) in DMF. Add TEA (2.0 eq) to ensure the amine is deprotonated.